3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione
Overview
Description
3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Halogenation: Introduction of chlorine and iodine atoms can be done using halogenating agents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the pyrrole ring.
Reduction: Reduction reactions can occur at the halogenated sites.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents like NCS, ICl, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrrole-2,5-dione derivatives, while substitution reactions may yield various substituted anilino derivatives.
Scientific Research Applications
3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of halogen atoms may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-fluoroanilino)-1-phenylpyrrole-2,5-dione: Lacks the iodine atom, potentially altering its biological activity.
4-(4-Fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione: Lacks the chlorine atom, which may affect its reactivity and stability.
Uniqueness
The unique combination of chlorine, fluorine, and iodine atoms in 3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFIN2O2/c17-13-14(20-11-5-1-9(18)2-6-11)16(23)21(15(13)22)12-7-3-10(19)4-8-12/h1-8,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULWSPOQBCSJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)I)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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